Higher Lipophilicity vs. Aromatic Analog
The target compound exhibits a computed logP of 3.73 (XLogP3) , compared to a logP of 3.21 for the fully aromatic analog 1-(naphthalen-2-yl)prop-2-en-1-one (ZM 449829) . This represents an increase of 0.52 log units, indicating approximately 3.3‑fold higher lipophilicity. The difference arises because partial saturation of the naphthalene ring increases the hydrophobic surface area while moderately reducing planarity.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.73 (XLogP3) |
| Comparator Or Baseline | 1-(Naphthalen-2-yl)prop-2-en-1-one (CAS 4452-06-6), logP = 3.21 |
| Quantified Difference | ΔlogP = +0.52 (approximately 3.3× higher lipophilicity) |
| Conditions | Computed logP values from different sources (Fluorochem XLogP3 for target; yingnor.com LOGP for comparator) |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and blood-brain barrier penetration, making the target compound potentially more suitable for CNS-targeted probe design where the aromatic analog may fall below optimal lipophilicity thresholds.
